1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
This compound has garnered attention due to its potential therapeutic and environmental applications.
Preparation Methods
The synthesis of 1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione involves several steps. A commonly used method includes the reaction of 2-nitro-5-methoxybenzeneboronic acid with chloromethyltriphenyltin bromide and 1,2,4-triazolone . The reaction conditions typically involve the use of organic solvents such as methanol, ethanol, and dichloromethane . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions.
Medicine: Research is ongoing to explore its therapeutic potential, especially in targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress pathways and inflammatory responses.
Comparison with Similar Compounds
1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-trione derivatives. Similar compounds include:
- 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole
- 4-nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl carbonate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific nitrophenyl and methoxy substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O6/c1-20-13-10(16)9(15)12(11(13)17)6-7-2-4-8(5-3-7)14(18)19/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZGBPQEHPAXEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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